

Application Notes and Protocols for SR10067

Intraperitoneal Injection

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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

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Introduction

SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERB α and REV-ERB β . As a key regulator of the circadian clock, REV-ERB activation by **SR10067** has been shown to modulate gene expression involved in metabolism, inflammation, and sleep architecture. These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of **SR10067** in a research setting, ensuring consistency and reproducibility of experimental results.

Physicochemical Properties and Storage

Proper handling and storage of **SR10067** are critical to maintain its stability and activity.

Property	Data
Molecular Formula	C ₃₁ H ₃₁ NO ₃
Molecular Weight	465.58 g/mol
Appearance	Crystalline solid
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder)	Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Storage (Stock Solution)	Aliquot and store in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]

In Vitro and In Vivo Activity

SR10067 demonstrates high affinity for both REV-ERB isoforms and has been validated in vivo.

Parameter	Value	Species
IC ₅₀ REV-ERBα	170 nM[1]	-
IC ₅₀ REV-ERBβ	160 nM[1]	-
Common In Vivo Dosage	30 mg/kg (intraperitoneal injection)[1]	Mouse

Experimental Protocol: Preparation of SR10067 for Intraperitoneal Injection

This protocol details the preparation of a well-tolerated vehicle solution for the intraperitoneal administration of **SR10067** to mice. The use of a co-solvent system is necessary due to the hydrophobic nature of **SR10067**.

Materials:

- **SR10067** powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene Glycol 300 (PEG300), sterile
- Tween® 80
- Sterile Saline (0.9% NaCl)
- Sterile, conical microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

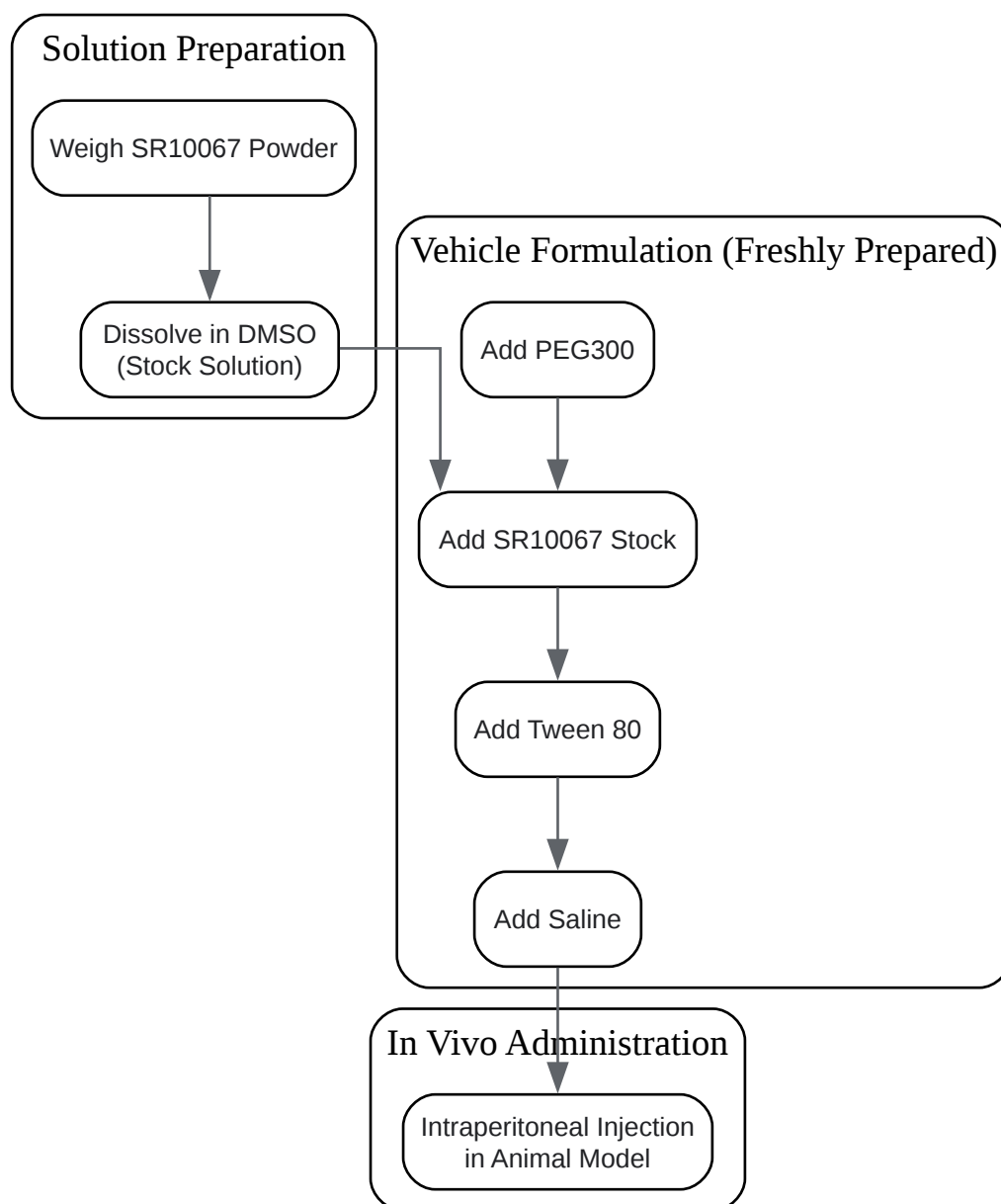
Procedure:

- Prepare Stock Solution (in DMSO):
 - Accurately weigh the required amount of **SR10067** powder.
 - Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
 - Ensure complete dissolution by vortexing. If necessary, brief sonication in an ultrasonic bath can be used to aid dissolution.
- Prepare the Vehicle Formulation:
 - A commonly used and well-tolerated vehicle for intraperitoneal injections of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A typical final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
 - Important: Prepare the final injection solution fresh on the day of use.
- Prepare the Final Injection Solution (Example for a 3 mg/mL solution):

- This example is for a final concentration of 3 mg/mL, suitable for a 30 mg/kg dose in a mouse with a 10 mL/kg injection volume. Adjust volumes as needed based on the desired final concentration and injection volume.
- In a sterile microcentrifuge tube, add the components in the following order, ensuring thorough mixing after each addition:
 1. Add 400 µL of PEG300.
 2. Add 120 µL of the 25 mg/mL **SR10067** stock solution in DMSO. Vortex to mix. This brings the DMSO concentration to 10% of the final volume.
 3. Add 50 µL of Tween 80. Vortex thoroughly to create a uniform mixture.
 4. Add 430 µL of sterile saline to bring the total volume to 1 mL. Vortex until the solution is clear and homogenous.
- Administration:
 - The final injection solution should be administered intraperitoneally to the animal model at the desired dosage.
 - The recommended injection volume for mice is typically 5-10 mL/kg of body weight.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering **SR10067** for in vivo studies.



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Workflow for **SR10067** IP Injection Preparation

Signaling Pathway of SR10067

SR10067 acts as an agonist for REV-ERB α and REV-ERB β , which are transcriptional repressors. The primary mechanism of action involves the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, leading to the repression of target gene transcription. A key target of REV-ERB is the Bmal1 gene, a core component of the circadian clock. By repressing

Bmal1, **SR10067** can alter circadian rhythms and the expression of downstream clock-controlled genes involved in various physiological processes.



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SR10067 Signaling Pathway

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References

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